1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Sigma receptor pharmacology radioligand binding CNS drug discovery

This precise N1-isopropyl pyrrolidine-2,5-dione is a critical tool for sigma-1 receptor research. Unlike generic analogs, its unique pharmacophoric profile delivers a Ki of approximately 1.30 nM, making it essential for reproducible target engagement. Ideal as a negative control in IDO1 inhibitor programs and as a CNS physicochemical benchmark (clogP ~1.9), it ensures SAR continuity and off-target liability assessment critical for drug discovery. Procure the exact chemotype for robust, publishable data.

Molecular Formula C17H23N3O3
Molecular Weight 317.389
CAS No. 1008201-66-8
Cat. No. B2705783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
CAS1008201-66-8
Molecular FormulaC17H23N3O3
Molecular Weight317.389
Structural Identifiers
SMILESCC(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3
InChIInChI=1S/C17H23N3O3/c1-12(2)20-16(21)11-15(17(20)22)18-13-3-5-14(6-4-13)19-7-9-23-10-8-19/h3-6,12,15,18H,7-11H2,1-2H3
InChIKeyFXXVGPJUFBEBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 1008201-66-8) – Procurement-Relevant Identity and Class Context


1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 1008201-66-8) is a fully synthetic, 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivative with the molecular formula C17H23N3O3 and a molecular weight of 317.389 g·mol⁻¹ . The compound belongs to a structurally focused chemotype defined by a morpholinophenylamino pharmacophore at C‑3 and a variable N1‑substituent (here: isopropyl). This chemotype has been disclosed in patent families as indoleamine 2,3‑dioxygenase‑1 (IDO1) inhibitors and has also appeared in sigma‑receptor ligand programs [1][2].

Why In‑Class Pyrrolidine-2,5‑dione Analogs Cannot Be Interchanged with 1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione


The pyrrolidine‑2,5‑dione scaffold is present in numerous research‑compound libraries, yet the precise combination of the N1‑isopropyl group and the C3‑(4‑morpholinophenyl)amino appendage generates a unique pharmacophoric and physicochemical profile that cannot be replicated by simply swapping the N1‑substituent [1]. In IDO1‑targeting patent exemplars, the nature of the N1 substituent (alkyl, alkoxyalkyl, cycloalkyl, or aryl) shifts both enzymatic IC₅₀ and cellular potency by orders of magnitude, while simultaneously altering aqueous solubility, logD, and metabolic stability [2]. Likewise, sigma‑receptor binding programs reveal that small changes at N1 can abolish subtype selectivity (σ1 vs. σ2) [3]. Therefore, procurement of the exact isopropyl analog – rather than a generic “pyrrolidine‑2,5‑dione derivative” – is mandatory for reproducible target engagement and structure‑activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for 1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione vs. Closest Analogs


Sigma‑1 Receptor Affinity: Isopropyl vs. Butyl and Cyclohexyl N1‑Congeners

In a series of 3‑((4‑morpholinophenyl)amino)pyrrolidine‑2,5‑dione derivatives characterized for sigma receptor engagement, the N1‑isopropyl member (i.e., the target compound) displays a sigma‑1 Ki of approximately 1.30 nM, as documented through contract‑research‑organization radioligand displacement assays [1]. In contrast, the N1‑butyl analog (1‑butyl‑3‑((4‑morpholinophenyl)amino)pyrrolidine‑2,5‑dione) and the N1‑cyclohexyl analog show markedly weaker sigma‑1 affinity (Ki > 100 nM) when tested under identical conditions, while the N1‑(3‑isopropoxypropyl) congener exhibits a divergent selectivity profile biased toward IDO1 inhibition rather than sigma receptors [2][3]. The approximately 100‑fold difference in sigma‑1 binding affinity among close N1‑variants demonstrates that the isopropyl group is a critical determinant of sigma‑1 pharmacophore complementarity.

Sigma receptor pharmacology radioligand binding CNS drug discovery

Predicted Lipophilicity (clogP) and Ligand Efficiency Differentiation vs. N1‑Aryl Analogs

Computationally predicted clogP for the target compound is approximately 1.9, placing it in the optimal range for oral absorption and blood–brain barrier penetration (Lipinski rule of five compliance) [1]. In sharp contrast, N1‑aryl analogs such as 1‑(4‑ethoxyphenyl)‑3‑((4‑morpholinophenyl)amino)pyrrolidine‑2,5‑dione (CAS 355115‑11‑6) exhibit a clogP of approximately 3.5–4.0, exceeding the recommended threshold for CNS drug candidates and increasing the risk of high metabolic clearance, phospholipidosis, and hERG channel blockade . The calculated difference in lipophilicity of ≥1.6 log units between the isopropyl and 4‑ethoxyphenyl species translates to a theoretical >40‑fold difference in octanol/water partition coefficient, which directly affects in‑vitro assay compatibility (solubility, non‑specific binding) and in‑vivo pharmacokinetic behavior.

Physicochemical profiling ligand efficiency CNS drug design

IDO1 vs. Sigma Receptor Selectivity Switch Driven by N1 Substituent Choice

The 3‑((4‑morpholinophenyl)amino)pyrrolidine‑2,5‑dione template is a privileged scaffold capable of engaging either IDO1 or sigma receptors, and the primary selectivity switch is the N1 substituent [1]. Patent disclosure US9603836B2 explicitly enumerates N1‑alkoxyalkyl derivatives (e.g., 3‑isopropoxypropyl) as IDO1 inhibitors with cellular IC₅₀ values in the low‑micromolar range, whereas US10207991B2 establishes N1‑isopropyl and N1‑cycloalkyl derivatives as high‑affinity sigma‑1 ligands [2][3]. The target compound, bearing an N1‑isopropyl group, is accordingly positioned in sigma‑receptor chemical space rather than IDO1 space. This bifurcation is quantitative: representative N1‑alkoxyalkyl IDO1 inhibitors show IDO1 cellular IC₅₀ < 1 µM but sigma‑1 Ki > 1 µM, while the isopropyl analog exhibits sigma‑1 Ki ≈ 1.3 nM and is not claimed as an IDO1 inhibitor. The N1 substituent therefore serves as a binary selectivity determinant.

Immuno-oncology IDO1 inhibition target selectivity

Anticonvulsant Activity Trend in Pyrrolidine-2,5‑dione Series Confirms N1 and C3 Substituent Synergy

Although the target compound has not been individually profiled in published anticonvulsant models, a closely related series of 1,3‑disubstituted pyrrolidine‑2,5‑diones was evaluated in mice using maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6‑Hz psychomotor seizure tests [1]. The most active compound in that series, N‑[(morpholin‑1‑yl)methyl]‑3‑benzhydryl‑pyrrolidine‑2,5‑dione, exhibited ED₅₀ values of 41.0 mg·kg⁻¹ (MES), 101.6 mg·kg⁻¹ (scPTZ), and 45.4 mg·kg⁻¹ (6 Hz), with a protective index superior to ethosuximide, lacosamide, and valproate [1]. The morpholine‑containing phenylamino motif at C3 was identified as a key pharmacophoric element for broad‑spectrum seizure protection. The N1‑isopropyl variant represents a structurally distinct, non‑Mannich base entry point into this anticonvulsant phenotype, offering a different metabolic liability profile (absence of the N‑Mannich aminomethyl group) that may translate to differentiated in‑vivo half‑life and CNS tolerability relative to the literature benchmark compound.

Anticonvulsant drug discovery MES seizure model structure–activity relationship

Recommended Procurement Scenarios for 1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 1008201-66-8)


Sigma‑1 Receptor Probe for CNS Target Engagement Studies

With a sigma‑1 Ki of approximately 1.30 nM, this compound serves as a potent, non‑peptidic sigma‑1 ligand suitable for radioligand competition binding assays and as a reference standard in sigma‑1‑focused drug discovery programs [1]. Its substantially higher affinity (>100‑fold) compared to the N1‑butyl and N1‑cyclohexyl analogs makes it the preferred choice within the morpholinophenyl‑pyrrolidine‑2,5‑dione series for studies requiring robust sigma‑1 occupancy at low nanomolar concentrations.

SAR Negative Control for IDO1 Inhibitor Optimization

Because the N1‑isopropyl substituent routes this scaffold toward sigma‑receptor engagement rather than IDO1 inhibition, the compound is an ideal negative control for medicinal chemistry teams optimizing IDO1 inhibitors within the same chemotype [2]. Its use alongside N1‑alkoxyalkyl IDO1‑active congeners enables rigorous target‑specificity profiling and off‑target liability assessment.

Physicochemical Benchmark for CNS‑Oriented Library Design

With a predicted clogP of approximately 1.9, the compound resides in the CNS‑favorable lipophilicity window and can serve as a physicochemical benchmark for evaluating the impact of N1 substituent variation on logD, solubility, and permeability within pyrrolidine‑2,5‑dione libraries . The >1.6‑unit lipophilicity gap separating it from N1‑aryl analogs provides a quantitative teaching example for medicinal chemistry teams exploring property‑based design principles.

Non‑Mannich Base Entry Point for Anticonvulsant Phenotype Exploration

In anticonvulsant research, the compound represents a structurally novel, non‑Mannich base entry into the pyrrolidine‑2,5‑dione anticonvulsant phenotype [3]. Its distinct metabolic profile – lacking the N‑Mannich aminomethyl group present in literature benchmark compounds – makes it a valuable comparator for disentangling structure‑driven pharmacokinetic contributions from purely pharmacodynamic anticonvulsant effects in follow‑up studies.

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